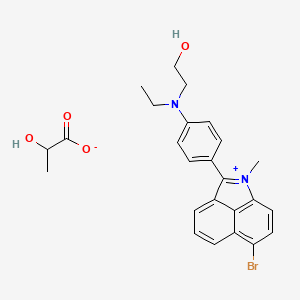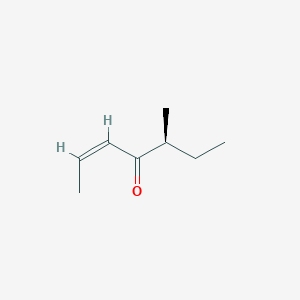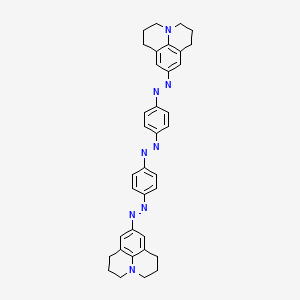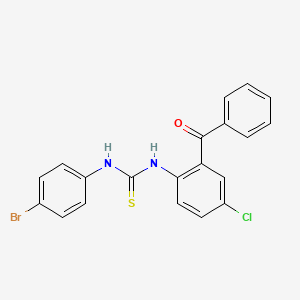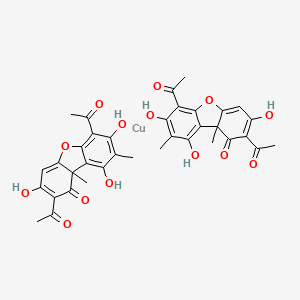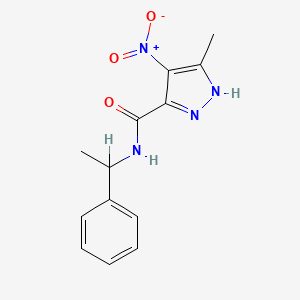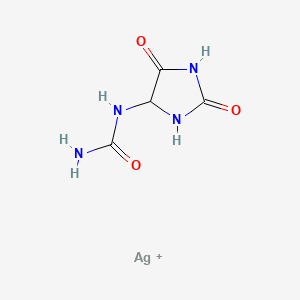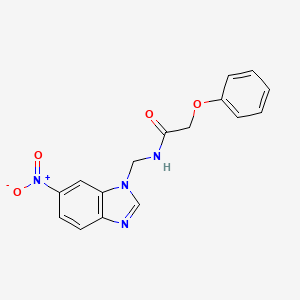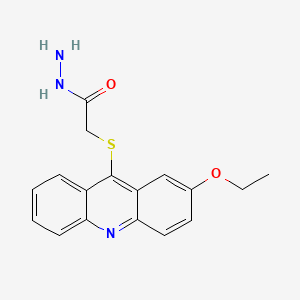
Einecs 286-764-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized involves the reaction of octadecanoic acid with triethanolamine and dimethyl sulfate. The reaction conditions typically include controlled temperature and pH to ensure the desired product is formed. Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under specific conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized involves its interaction with cellular membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar compounds to octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized include:
Octadecanoic acid, reaction products with diethanolamine and ethanolamine: This compound has similar surfactant properties but differs in its specific chemical structure and reactivity.
Phosphoric acid, reaction products with diethanolamine and ethanolamine: Another surfactant with comparable applications but distinct chemical properties.
Zinc stearate: Used in similar industrial applications but has different chemical properties and reactivity.
Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized is unique due to its specific combination of octadecanoic acid, triethanolamine, and dimethyl sulfate, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
85391-12-4 |
|---|---|
Fórmula molecular |
C26H54N3O4P |
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
butyl dihydrogen phosphate;2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H43N3.C4H11O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2-3-4-8-9(5,6)7/h9-10H,2-8,11-21,23H2,1H3;2-4H2,1H3,(H2,5,6,7)/b10-9-; |
Clave InChI |
BKYWJAIRSZPPFG-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCN.CCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



